molecular formula C21H23N5O3 B12747664 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol CAS No. 113628-69-6

4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol

Cat. No.: B12747664
CAS No.: 113628-69-6
M. Wt: 393.4 g/mol
InChI Key: FYZHAHRXECKLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, and a phenol group attached to the triazole ring. The presence of bis(2-methoxyethyl)amino groups further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the triazole ring.

    Fusing the Triazole with Phthalazine: The triazole ring is then fused with a phthalazine derivative through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of Bis(2-methoxyethyl)amino Groups: The bis(2-methoxyethyl)amino groups are introduced via nucleophilic substitution reactions, typically using bis(2-methoxyethyl)amine and a suitable leaving group.

    Attachment of the Phenol Group: Finally, the phenol group is attached to the triazole ring through electrophilic aromatic substitution, using phenol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

    Substitution: The bis(2-methoxyethyl)amino groups can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or activator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)aniline
  • 4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)benzoic acid

Uniqueness

4-(6-(Bis(2-methoxyethyl)amino)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenol stands out due to its phenol group, which imparts unique reactivity and potential biological activity. The presence of bis(2-methoxyethyl)amino groups also enhances its solubility and ability to form stable complexes with metals, making it valuable in various applications.

Properties

CAS No.

113628-69-6

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

4-[6-[bis(2-methoxyethyl)amino]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]phenol

InChI

InChI=1S/C21H23N5O3/c1-28-13-11-25(12-14-29-2)21-18-6-4-3-5-17(18)20-23-22-19(26(20)24-21)15-7-9-16(27)10-8-15/h3-10,27H,11-14H2,1-2H3

InChI Key

FYZHAHRXECKLIA-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.